molecular formula C23H20N2O2S B4777114 5,5-Diphenyl-3-(2-phenylsulfanylethyl)imidazolidine-2,4-dione

5,5-Diphenyl-3-(2-phenylsulfanylethyl)imidazolidine-2,4-dione

Cat. No.: B4777114
M. Wt: 388.5 g/mol
InChI Key: YUAWFDRYCBYNCL-UHFFFAOYSA-N
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Description

5,5-Diphenyl-3-(2-phenylsulfanylethyl)imidazolidine-2,4-dione is a compound belonging to the class of imidazolidine-2,4-dione derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-diphenyl-3-(2-phenylsulfanylethyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of phenylglycine methyl ester with phenyl isocyanate to form the intermediate, which is then reacted with phenylsulfanyl ethyl bromide under basic conditions to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5-Diphenyl-3-(2-phenylsulfanylethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,5-diphenyl-3-(2-phenylsulfanylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Diphenyl-3-(2-phenylsulfanylethyl)imidazolidine-2,4-dione is unique due to the presence of the phenylsulfanyl ethyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as an antimicrobial and anti-inflammatory agent, making it a valuable compound for further research and development .

Properties

IUPAC Name

5,5-diphenyl-3-(2-phenylsulfanylethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c26-21-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)24-22(27)25(21)16-17-28-20-14-8-3-9-15-20/h1-15H,16-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAWFDRYCBYNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCSC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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